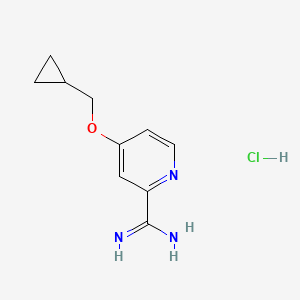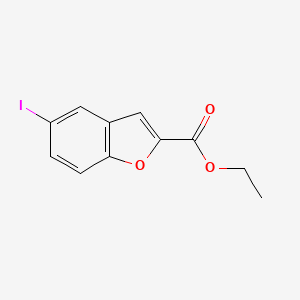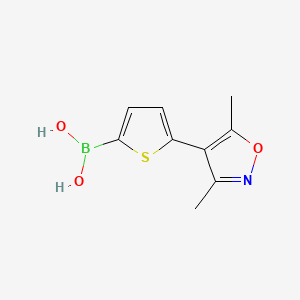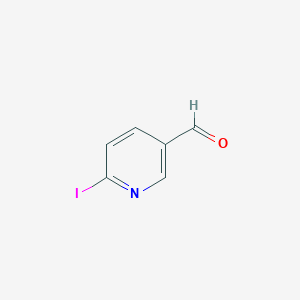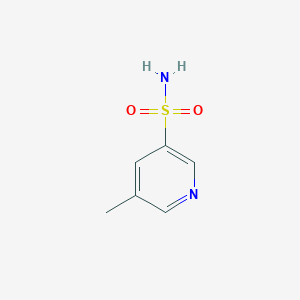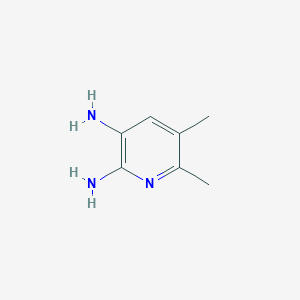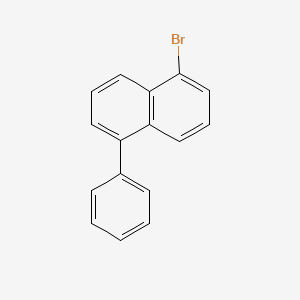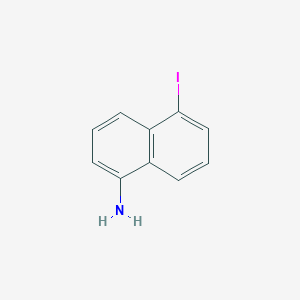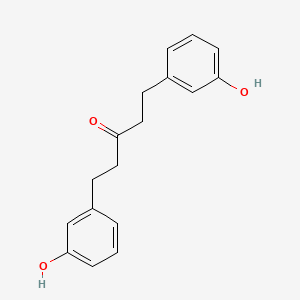
5-bromo-2-naftalonitrilo
Descripción general
Descripción
5-Bromonaphthalene-2-carbonitrile is a compound that belongs to the class of nitriles. It has a molecular formula of C11H6BrN and a molecular weight of 232.08 g/mol .
Molecular Structure Analysis
The InChI Key for 5-Bromonaphthalene-2-carbonitrile is SSGFUDSHRVEIIF-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br .Physical And Chemical Properties Analysis
5-Bromonaphthalene-2-carbonitrile has a molecular weight of 232.08 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
2. Material Orgánico para Propiedades Ópticas No Lineales Este compuesto se ha utilizado en la N-Arilación de 5-Bromo-2-aminobenzimidazol Protegido y No Protegido. Los materiales resultantes exhiben propiedades ópticas no lineales (NLO), que son significativas para aplicaciones en fotónica y optoelectrónica .
Síntesis de Materiales Funcionales
El 5-bromo-2-naftalonitrilo se utiliza en la síntesis de materiales funcionales, incluidas topologías moleculares complejas y ligandos que son esenciales para construir materiales funcionales con propiedades específicas .
4. Actividad Antiproliferativa/Citotóxica Contra Líneas Celulares de Cáncer También está involucrado en la síntesis de derivados de fitoalexinas de indol, que se han examinado para determinar la actividad antiproliferativa/citotóxica contra varias líneas celulares de cáncer humano, lo que indica su posible uso en la terapia contra el cáncer .
Síntesis de Compuestos Bromo-Orgánicos
El compuesto es parte de una categoría más amplia de compuestos bromo-orgánicos que se utilizan ampliamente en la síntesis orgánica. Estos compuestos son cruciales para diversas reacciones de síntesis debido a su reactividad y versatilidad .
Mecanismo De Acción
Target of Action
It is known that nitriles, a group to which 5-bromo-2-naphthonitrile belongs, often interact with various enzymes and receptors in the body . The specific targets of 5-Bromo-2-Naphthonitrile would depend on its specific chemical structure and properties.
Mode of Action
Nitriles, including 5-bromo-2-naphthonitrile, typically undergo reactions such as hydrolysis and reduction . In these reactions, the nitrile group (-C≡N) is transformed, which can lead to changes in the molecule’s interactions with its targets .
Biochemical Pathways
Nitriles are known to participate in various biochemical reactions, including those involving enzymes like nitrilases and nitrile hydratases . These enzymes catalyze the conversion of nitriles to carboxylic acids and amides, respectively . Therefore, 5-Bromo-2-Naphthonitrile could potentially affect these and related biochemical pathways.
Result of Action
For instance, the conversion of nitriles to carboxylic acids or amides could potentially affect the function of proteins or other biomolecules in the cell .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-Naphthonitrile could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s reactivity and its interactions with its targets. Additionally, the presence of other molecules could potentially influence the compound’s behavior. For example, the presence of certain enzymes could catalyze the transformation of the nitrile group, thereby affecting the compound’s mode of action .
Propiedades
IUPAC Name |
5-bromonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFUDSHRVEIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704784 | |
| Record name | 5-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
556107-64-3 | |
| Record name | 5-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

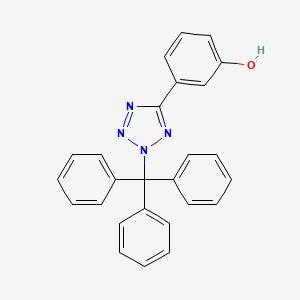
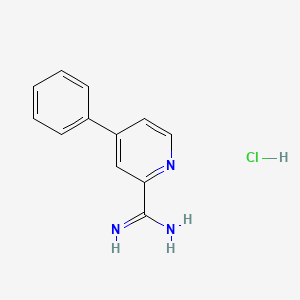
![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)
